Stereochemical Divergence: The R vs. S Enantiomer Differential for Chiral Binding Environments
The (R)-enantiomer of 1-(3,5-difluorophenyl)ethanamine (CAS 771465-40-8) is the distinct antipode of the (S)-enantiomer (CAS 444643-16-7) . While direct comparative bioactivity data for these specific enantiomers is not available in the searched literature, the principle of stereochemical differentiation is a foundational concept in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles due to chiral recognition in target binding . The (R)-enantiomer's specific spatial arrangement may lead to divergent biological activities compared to the (S)-form .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Absolute (R)-configuration; defined stereocenter count: 1 |
| Comparator Or Baseline | (S)-1-(3,5-Difluorophenyl)ethanamine (CAS 444643-16-7) |
| Quantified Difference | Opposite stereochemistry at the alpha-carbon; potentially distinct target engagement |
| Conditions | Comparative studies in chiral environments (e.g., enzyme active sites, receptor binding pockets) |
Why This Matters
Procuring the correct (R)-enantiomer ensures experiments are conducted with the stereoisomer of interest, avoiding confounded results from an incorrect or racemic mixture.
